molecular formula C13H12ClF3N4O2 B2809471 2-Chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide CAS No. 1421516-81-5

2-Chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide

Cat. No. B2809471
CAS RN: 1421516-81-5
M. Wt: 348.71
InChI Key: COUDNMLPXQEKIX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzamide moiety is a common structural component in many pharmaceutical drugs due to its ability to interact with various biological targets . The compound also contains a trifluoromethyl group and a triazole ring, both of which are common in medicinal chemistry and can contribute to the compound’s biological activity .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could undergo hydrolysis, and the trifluoromethyl group could potentially undergo reactions with nucleophiles .

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and properties. Generally, compounds containing a trifluoromethyl group can be potentially hazardous due to the high reactivity of the fluorine atoms .

Future Directions

Future research could focus on exploring the biological activity of this compound and related derivatives. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially developing it into a drug if it shows promising activity .

properties

IUPAC Name

2-chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF3N4O2/c1-20-11(13(15,16)17)19-21(12(20)23)7-6-18-10(22)8-4-2-3-5-9(8)14/h2-5H,6-7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUDNMLPXQEKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide

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